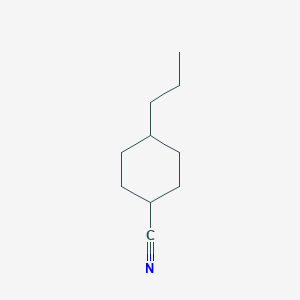

4-Propylcyclohexane-1-carbonitrile

Description

4-Propylcyclohexane-1-carbonitrile is a cyclohexane derivative substituted with a propyl group at the 4-position and a nitrile (-CN) group at the 1-position. Such compounds are typically utilized in organic synthesis and materials science, though specific applications for this derivative remain underexplored in the literature reviewed .

Properties

IUPAC Name |

4-propylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBWECRXKKSVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561040 | |

| Record name | 4-Propylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82885-06-1 | |

| Record name | 4-Propylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key Compounds for Comparison :

Pyrrole-3-carbonitrile derivatives (e.g., 1j, 1k, 4a, 4b from ):

- Contain a nitrile group on a pyrrole ring (5-membered aromatic heterocycle with nitrogen).

- Substituents include hydroxylated alkyl chains and aryl groups (e.g., benzyl, hexyl).

- IR spectra show nitrile stretching frequencies at 2,217–2,221 cm⁻¹ , consistent with the -CN group .

Chromene-3-carbonitrile derivatives (e.g., Compound 1E, 1L from ):

- Bicyclic chromene systems with nitrile and hydroxyl/aryl substituents.

- Nitrile IR absorption at 2,204 cm⁻¹ , slightly lower than cyclohexane derivatives due to conjugation differences .

Bromophenylcyclohexane-carbonitrile ():

- 1-(4-bromophenyl)cyclohexane-1-carbonitrile features a brominated aryl substituent.

- Higher molecular weight and polarity compared to 4-propylcyclohexane-1-carbonitrile due to the bromine atom .

Structural Implications :

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.